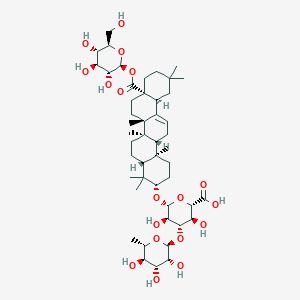

Cyaonoside B

Descripción

Propiedades

Fórmula molecular |

C48H76O18 |

|---|---|

Peso molecular |

941.1 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C48H76O18/c1-21-28(50)30(52)32(54)39(61-21)64-36-34(56)37(38(58)59)65-41(35(36)57)63-27-12-13-45(6)25(44(27,4)5)11-14-47(8)26(45)10-9-22-23-19-43(2,3)15-17-48(23,18-16-46(22,47)7)42(60)66-40-33(55)31(53)29(51)24(20-49)62-40/h9,21,23-37,39-41,49-57H,10-20H2,1-8H3,(H,58,59)/t21-,23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1 |

Clave InChI |

LBHYRBPEXITYTN-WYPLEBMUSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |

Sinónimos |

Arg-Thr-Pro-Pro-Pro-Ser-Gly arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine SP 6 SP 7 SP-6 SP-7 |

Origen del producto |

United States |

Occurrence and Isolation Methodologies for Cyaonoside B

Natural Sources and Extraction Strategies

Cyaonoside B is primarily isolated from the roots of Cyathula officinalis, a plant belonging to the Amaranthaceae family. cjnmcpu.comresearchgate.net It has also been reported as being isolated from S. simplex. mybiosource.com As a saponin (B1150181), the extraction of this compound leverages its physicochemical properties, particularly its polarity. nih.gov

The general strategy for extracting saponins (B1172615) like this compound from plant material involves a multi-step process designed to separate them from other phytochemicals. mdpi.com A common approach begins with the use of dried and powdered plant material to maximize the surface area for solvent penetration. mdpi.com

Initial Extraction:

A frequently employed method involves solvent extraction. researchgate.net One documented procedure for isolating triterpenoid (B12794562) saponins from Cyathula officinalis involves refluxing the powdered roots with 85% ethanol. researchgate.net This takes advantage of the solubility of saponins in aqueous alcohol.

Another general but effective strategy for saponin extraction includes an initial defatting step. mdpi.commdpi.com This is particularly useful to remove lipids and other nonpolar compounds that could interfere with subsequent purification steps. The process is outlined in the table below.

| Step | Procedure | Purpose |

| Defatting | The powdered plant material is treated with a nonpolar solvent, such as n-hexane, often in a Soxhlet apparatus. mdpi.com | To remove fats, oils, and other lipophilic compounds. |

| Saponin Extraction | The defatted material is then extracted with an aqueous alcohol solution, typically 50-98% methanol (B129727) or ethanol. mdpi.com | To solubilize the polar saponin compounds. |

| Concentration | The resulting alcoholic extract is concentrated, often using a rotary evaporator, to remove the extraction solvent. | To obtain a concentrated crude extract containing the saponins. |

| Solvent-Solvent Partitioning | The concentrated aqueous solution is then partitioned against a solvent like n-butanol. mdpi.com | To further separate the saponins from more polar or less polar impurities. |

Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed for natural products and offer advantages like reduced extraction time and lower solvent consumption compared to traditional methods. mdpi.com

Chromatographic Purification Techniques for this compound

Following initial extraction, the crude extract containing this compound and other saponins requires further purification. This is typically achieved through a series of chromatographic techniques that separate compounds based on their differential interactions with a stationary phase and a mobile phase. khanacademy.org The purification of triterpenoid saponins from Cyathula officinalis has been accomplished using a combination of the following methods. nih.gov

Column Chromatography:

This is a fundamental purification technique used in the isolation of natural products. khanacademy.org

Silica (B1680970) Gel Chromatography: The crude extract is passed through a column packed with silica gel. Compounds are separated based on their polarity, with less polar compounds eluting first when a non-polar mobile phase is used.

Sephadex LH-20 Chromatography: This technique utilizes a modified dextran (B179266) gel and is effective for separating molecules based on their size (size-exclusion chromatography) as well as polarity. It is particularly useful for separating saponins from other classes of compounds. nih.gov

ODS (Octadecylsilane) Column Chromatography: Also known as reversed-phase chromatography, this method uses a nonpolar stationary phase (C18-bonded silica) and a polar mobile phase. In this system, polar compounds like saponins will elute earlier than nonpolar compounds. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC):

For final purification to obtain highly pure this compound, preparative HPLC is often the method of choice. nih.gov This technique offers high resolution and is capable of separating structurally similar saponins. A C18 reversed-phase column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid. 222.29.81

Thin-layer chromatography (TLC) is also a valuable tool, not for large-scale purification, but for monitoring the progress of the separation and identifying fractions containing the desired compound. magtechjournal.com For saponins, which may lack a strong UV chromophore, detection methods like an Evaporative Light Scattering Detector (ELSD) can be coupled with HPLC for effective quantification. nih.gov222.29.81

The table below summarizes the chromatographic techniques used in the isolation of this compound.

| Chromatographic Technique | Principle of Separation | Role in Purification |

| Silica Gel Column Chromatography | Adsorption; separation based on polarity. khanacademy.org | Initial fractionation of the crude extract. nih.gov |

| Sephadex LH-20 Column Chromatography | Size exclusion and partition chromatography. nih.gov | Removal of compounds with significantly different molecular weights and polarities. nih.gov |

| ODS (Reversed-Phase) Column Chromatography | Partition; separation based on hydrophobicity. nih.gov | Further purification of saponin-rich fractions. nih.gov |

| Preparative HPLC | High-resolution partition chromatography. nih.gov | Final purification to yield high-purity this compound. nih.gov |

| Thin-Layer Chromatography (TLC) | Adsorption; separation based on polarity. magtechjournal.com | Monitoring fractions and identifying target compounds. magtechjournal.com |

Spectroscopic Characterization of Cyaonoside B Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H-NMR or ¹³C-NMR spectral data, including chemical shifts (δ), coupling constants (J), or multiplicity, for Cyaonoside B could be found in the surveyed literature. Such data is crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular formula suggests a monoisotopic mass, no experimental mass spectrometry data, such as that from High-Resolution Mass Spectrometry (HRMS) confirming the exact mass and elemental composition, or tandem mass spectrometry (MS/MS) data detailing its fragmentation pattern, is publicly available for this compound. This information is vital for confirming the molecular weight and deducing the structure of its constituent parts.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

There is no available information regarding the specific IR absorption bands (in cm⁻¹) or UV-Vis absorption maxima (λmax in nm) for this compound. IR spectroscopy would be used to identify the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages (C-O), while UV-Vis spectroscopy would provide information about any chromophores present in the molecule.

Advanced Analytical Methodologies for Cyaonoside B Quantification and Detection in Research Matrices

Chromatographic Techniques for Cyaonoside B Analysis

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like this compound, various chromatographic techniques are utilized to isolate it from intricate biological or chemical matrices, paving the way for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of saponins (B1172615), including this compound. Its high resolution and adaptability make it ideal for separating structurally similar compounds. In a typical HPLC setup, a liquid solvent containing the sample (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The differential interactions of the analytes with the stationary phase lead to their separation.

Recent studies involving the related compound Cyaonoside A have utilized HPLC to monitor its release from hydrogel delivery systems, demonstrating the technique's applicability for quantifying these molecules over time. rsc.org The method often employs a reverse-phase C18 column, which separates compounds based on their hydrophobicity. researchgate.net A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is commonly used to achieve optimal separation of multiple components within a sample. nih.govnih.gov For instance, a mobile phase consisting of an aqueous solution (like formic acid or potassium phosphate) and an organic solvent (like acetonitrile) is frequently used. nih.govmdpi.com

Below is an interactive table summarizing typical HPLC parameters used for the analysis of saponins and related compounds, which would be applicable to this compound.

Table 1: Representative HPLC Parameters for Saponin (B1150181) Analysis

| Parameter | Common Specification | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 4 µm) | Separates molecules based on hydrophobicity. researchgate.netchemfaces.com |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with additives like formic acid) | Allows for the elution of compounds with a wide range of polarities. mdpi.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. researchgate.net |

| Detector | DAD or UV | Quantifies the analyte as it elutes from the column. |

| Column Temperature | 35-40 °C | Ensures reproducible retention times and improves peak shape. researchgate.net |

Gas Chromatography (GC) is a powerful analytical technique typically used for volatile or semi-volatile compounds. mdpi.com Direct analysis of a large, non-volatile molecule like this compound by GC is generally not feasible. The method requires the analyte to be vaporized without decomposition, a condition that this compound, a complex glycoside, does not meet.

However, GC applications could be relevant in specific contexts, such as the analysis of potential breakdown products or after chemical derivatization. mdpi.com For instance, if the "cyano" moiety of this compound were cleaved to form a volatile species like hydrogen cyanide (HCN), headspace GC could be employed for its detection. nyc.govnih.gov This approach involves analyzing the vapor phase above the sample in a sealed vial. nih.gov Methods for cyanide determination in biological samples often use a nitrogen-phosphorus detector (NPD) or an electron-capture detector (ECD) for high sensitivity. nyc.govnih.gov Derivatization, a process that chemically modifies the analyte to make it more volatile, is another strategy that could theoretically enable GC analysis. mdpi.com

Table 2: General Parameters for Headspace GC Analysis of Volatile Cyanide

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Technique | Headspace Injection | Analyzes volatile components without injecting the non-volatile matrix. nih.govnih.gov |

| Column | Porous Layer Open Tubular (PLOT) or 5% Phenyl Methyl Silicone | Provides retention and separation of small, volatile molecules. mdpi.comd-nb.info |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. mdpi.com |

| Oven Program | Temperature gradient (e.g., starting at 40°C) | Separates compounds based on their boiling points and column interactions. mdpi.com |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) | Provides selective and sensitive detection of nitrogen-containing compounds. nyc.govnist.gov |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. umich.edu It offers advantages in terms of speed, resolution, and minimal sample consumption. umich.edu When coupled with a highly sensitive detection method like Laser-Induced Fluorescence Detection (LIF or FLD), it becomes a powerful tool for analyzing trace amounts of substances. nih.govmdpi.com

For a non-fluorescent molecule like this compound, analysis by CE-FLD would necessitate a derivatization step to attach a fluorescent tag to the molecule. This chemical labeling imparts fluorescence to the analyte, allowing it to be detected with extremely high sensitivity, often reaching picomolar concentrations. rsc.org The combination of CE's high separation efficiency with the sensitivity of fluorescence detection makes it a potent, albeit complex, methodology for quantifying specific molecules in intricate biological samples like cell lysates or serum. nih.govnih.gov

Quantification and Detection Limits for this compound in Extracts

Limits of Detection (LOD) for this compound

Currently, there is a notable absence of published, peer-reviewed studies that specifically detail the limit of detection (LOD) for a validated quantitative analytical method for Cyanoside B. While the isolation and structural elucidation of Cyanoside B (Rhobupcyanoside B) from Rhodiola bupleuroides have been documented, the subsequent development and validation of a specific quantitative assay, including the determination of its LOD, are not yet available in scientific literature. The establishment of LOD is a critical parameter in analytical method validation, as it defines the lowest concentration of an analyte that can be reliably distinguished from background noise. Future research is necessary to establish this crucial metric for Cyanoside B analysis.

Limits of Quantification (LOQ) for this compound

Similar to the limit of detection, specific data regarding the limit of quantification (LOQ) for Cyanoside B are not present in the currently available scientific literature. The LOQ represents the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Although analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors are commonly employed for the analysis of cyanogenic glycosides, a validated method with a reported LOQ for Cyanoside B has not been published. The determination of the LOQ is essential for the accurate measurement of Cyanoside B concentrations in research samples.

Method Validation and Performance Characteristics

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. For Cyanoside B, while its discovery has been reported, detailed information on the validation of a specific quantitative method is not yet publicly available. The following sections outline the necessary performance characteristics that would need to be established.

Specificity and Selectivity

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest, in this case, Cyanoside B, in the presence of other components in the sample matrix. For a method to be considered specific for Cyanoside B, it must demonstrate a lack of interference from other structurally related cyanogenic glycosides or compounds present in Rhodiola extracts. Techniques such as HPLC coupled with mass spectrometry (MS) would be highly suitable for achieving the required specificity, due to the ability to select for the specific mass-to-charge ratio of Cyanoside B and its fragments. However, at present, no studies have been published that demonstrate the specificity and selectivity of a quantitative method for Cyanoside B.

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, while accuracy indicates the closeness of the measured value to a standard or known true value. For any future quantitative method for Cyanoside B, these parameters would need to be rigorously evaluated. This would typically involve repeatability (intra-day precision) and intermediate precision (inter-day precision) studies, as well as recovery experiments to determine accuracy. As of the latest available information, no such precision and accuracy data for a validated Cyanoside B analytical method have been reported.

Biosynthesis and Metabolic Pathways of Cyaonoside B

Enzymatic Pathways and Precursors in Biological Systems

There is currently no specific scientific literature that delineates the enzymatic pathways or identifies the immediate precursors involved in the biosynthesis of Cyaonoside B. General knowledge of saponin (B1150181) biosynthesis suggests a complex series of reactions involving terpenoid pathways to form the aglycone backbone, followed by glycosylation steps. However, the specific enzymes (e.g., cyclases, hydroxylases, and glycosyltransferases) and the precise sequence of their actions in creating the unique structure of this compound have not been elucidated.

Regulatory Mechanisms of this compound Biosynthesis

Similarly, information regarding the regulatory mechanisms that govern the biosynthesis of this compound is not present in the current body of scientific research. The genetic and environmental factors that may induce or suppress the production of this compound in its natural sources remain unknown.

Further research is required to map the biosynthetic pathway of this compound, which would involve identifying the genes encoding the responsible enzymes and understanding how their expression is regulated. Such studies would be invaluable for potential biotechnological production of this and other related saponins (B1172615).

Structure Activity Relationship Sar Studies of Cyaonoside B

Correlating Structural Motifs with Potential Biological Activities

The biological activity of oleanane-type saponins (B1172615) like Cyaonoside B is intricately linked to the specific arrangement of their aglycone and glycone moieties. Modifications to either of these components can significantly modulate the compound's therapeutic or cytotoxic effects. nih.govresearchgate.net

The aglycone (triterpenoid) skeleton is a primary determinant of activity. The presence and position of functional groups on this core structure are critical. For instance, studies on various oleanane (B1240867) saponins have demonstrated that the presence of a carboxyl group at position C-28 and hydroxyl groups at specific locations can enhance hemolytic activity, a measure of membrane disruption. nih.gov Conversely, the addition of a hydroxyl group at other positions, such as C-23 or C-24, has been associated with reduced activity. nih.gov

The glycone (sugar) chains attached to the aglycone play a crucial role in modulating the compound's properties, including solubility and interaction with biological targets. The number of sugar chains, their composition, and their linkage points to the aglycone are key factors. Saponins are classified as monodesmosidic (one sugar chain), bidesmosidic (two sugar chains), or tridesmosidic (three sugar chains). Generally, monodesmosidic saponins, with a single sugar chain typically at the C-3 position, exhibit stronger biological activities, such as cytotoxic and antifungal effects, compared to their bidesmosidic counterparts. semanticscholar.org The additional sugar chain, often at C-28, can reduce the compound's ability to interact with cell membranes, thereby diminishing its activity. semanticscholar.org

Furthermore, the type and sequence of monosaccharides within the sugar chain influence the potency and specificity of the biological effect. For example, the presence of specific sugar residues, like xylose, has been noted to impact the anticancer activity of certain oleanane-type saponins. semanticscholar.org

| Structural Motif/Feature | Associated Biological Activity/Effect | Example from Related Saponins |

|---|---|---|

| Monodesmosidic (Single sugar chain at C-3) | Higher cytotoxic and hemolytic activity | Calenduloside E |

| Bidesmosidic (Sugar chains at C-3 and C-28) | Reduced cytotoxic and hemolytic activity | Chikusetsusaponin IVa |

| Free Carboxyl Group at C-28 | Important for cytotoxic activity | Oleanolic Acid |

| Hydroxylation at specific positions (e.g., C-16α) | Enhanced hemolytic effects | Hederagenin |

| Presence of specific sugar residues (e.g., xylose) | Modulation of anticancer activity | Momordin Ic |

Computational Modeling and Prediction in SAR Analysis

In the absence of extensive empirical data for this compound, computational modeling provides a powerful tool for predicting its biological activities and understanding its SAR. In silico methods, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, are widely applied to the study of saponins. mdpi.comnih.gov

Molecular docking is used to predict the binding affinity and interaction patterns of a ligand, such as a saponin (B1150181), with a specific protein target. This can help identify potential molecular targets for this compound and elucidate its mechanism of action. For instance, docking studies on various saponins have been used to investigate their potential as inhibitors of key enzymes in diseases like cancer and viral infections. nih.govresearchgate.net These studies often reveal that the aglycone portion of the saponin anchors within the binding pocket of the protein, while the sugar moieties form hydrogen bonds and other interactions with surface residues. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of saponins and their interactions with biological systems, particularly cell membranes. mdpi.com Since a primary mechanism of saponin activity involves membrane permeabilization, MD simulations can model how compounds like this compound might insert into and disrupt a lipid bilayer. These simulations can reveal the importance of the amphipathic nature of saponins, where the hydrophobic aglycone interacts with the lipid core of the membrane and the hydrophilic sugar chains remain exposed to the aqueous environment. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. researchgate.net For saponins, 2D and 3D QSAR studies can identify key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are correlated with a specific activity. researchgate.net While a specific QSAR model for this compound is not available, models developed for other saponin analogues can be used to predict its potential activity based on its structural features. These models can guide the rational design of new saponin derivatives with enhanced potency and selectivity. researchgate.net

| Computational Method | Application in Saponin SAR | Predicted Insights for this compound |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., viral proteases, cancer-related enzymes). nih.gov | Identification of potential protein targets and key interacting residues. |

| Molecular Dynamics (MD) Simulations | Simulating interactions with cell membranes to understand membrane disruption mechanisms. mdpi.com | Elucidation of how this compound might affect cell membrane integrity. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activities based on molecular descriptors. researchgate.net | Estimation of potential biological potency based on its structural characteristics. |

In Vitro Research on Cyaonoside B S Biological Activities

Cellular Mechanism Investigations

There is no available research data detailing the cellular mechanisms of action for Cyaonoside B.

Molecular Target Identification and Pathway Analysis

There is no available research data identifying the specific molecular targets or analyzing the cellular pathways affected by this compound.

Data Tables

Due to the absence of specific in vitro research on this compound, no data tables summarizing its biological activities, cellular mechanisms, or molecular targets can be generated.

Derivatives and Synthetic Analogs of Cyaonoside B

Strategies for the Synthesis of Cyaonoside B Analogs

The synthesis of Cyanoside B analogs would likely focus on modifying its two main components: the triterpenoid (B12794562) aglycone core and the attached sugar moieties. Such synthetic endeavors are often challenging due to the compound's stereochemical complexity. nih.gov

Key synthetic strategies would include:

Modification of the Aglycone Skeleton: The triterpenoid core of Cyanoside B offers several sites for chemical modification. Strategies could involve the oxidation or reduction of existing hydroxyl groups to ketones or other functionalities. The introduction of new functional groups, such as halogens, alkyl groups, or nitrogen-containing moieties, could also be explored to alter the molecule's electronic and steric properties. mdpi.com

Glycosylation Pattern Modification (Glycodiversification): The sugar chains attached to the aglycone are crucial for the molecule's biological activity. Synthetic strategies could involve:

Varying Sugar Units: Replacing the natural sugars with other monosaccharides.

Altering Glycosidic Linkages: Changing the connection points and stereochemistry (α or β) of the sugar linkages.

Acylation/Alkylation: Adding acyl or alkyl groups to the hydroxyls of the sugar residues to change polarity and membrane permeability.

Epimerization: As seen with similar compounds like ocotillol-type triterpenoids, altering the stereochemistry at key chiral centers, such as C-24, can lead to the creation of epimers. mdpi.com These epimers often exhibit different three-dimensional conformations and hydrogen-bonding patterns, which can result in significant differences in biological activity. mdpi.com

Semi-Synthesis from Natural Precursors: A common approach for complex molecules is to isolate a natural precursor in large quantities and then perform chemical modifications. This avoids the need for a complex total synthesis of the core structure. nih.gov

Impact of Structural Modifications on Biological Properties

The biological activity of a complex glycoside like Cyanoside B is intimately linked to its three-dimensional structure. Any modification can have a profound impact on its pharmacological profile. The relationship between structure and activity is often explored to design new compounds with enhanced therapeutic potential. nih.gov

Potential impacts of structural changes include:

Influence of the Aglycone: Modifications to the triterpenoid core directly affect how the molecule interacts with its biological targets. For instance, in other classes of compounds, adding or modifying functional groups can enhance binding to enzymes or receptors, leading to increased potency. nih.gov The introduction of halogen atoms can alter electronic distribution and improve interactions. mdpi.com

Role of Glycosylation: The sugar chains are critical for solubility, bioavailability, and target recognition.

The terminal sugar is often a key determinant for receptor binding. Modifying it could switch the compound's activity or selectivity.

Stereochemistry and Activity: The spatial arrangement of atoms is crucial. As noted in studies of ocotillol-type epimers, a change in a single stereocenter can alter the intramolecular hydrogen bonding, which in turn affects the molecule's conformation and its interaction with biological systems, leading to different activity profiles. mdpi.com

The table below illustrates hypothetical structure-activity relationships (SAR) for Cyanoside B analogs based on common findings for similar natural products.

| Modification Type | Specific Change | Predicted Impact on Biological Activity | Rationale/Reference Analogy |

| Aglycone Modification | Introduction of a small alkyl group | Potentially increased lipophilicity, may improve cell membrane permeability. | General principle in medicinal chemistry. |

| Oxidation of a hydroxyl group to a ketone | May alter binding affinity to a target protein by changing hydrogen bond donor/acceptor properties. | Common strategy for SAR studies. nih.gov | |

| Glycosylation | Removal of a terminal sugar unit | Could decrease solubility but may increase cell permeability; likely to significantly alter or reduce activity if the sugar is key for target recognition. | Glycosylation is often key to the activity of saponins (B1172615). |

| Acylation of sugar hydroxyls | Increased lipophilicity, potentially enhancing passage through membranes. | A standard method to create pro-drugs or modify pharmacokinetics. | |

| Stereochemistry | Epimerization at a key chiral center | Could lead to a significant change in 3D shape, potentially increasing or decreasing binding affinity and biological activity. | Differences in activity between epimers are well-documented for similar compounds. mdpi.com |

Further research, including the actual synthesis and biological evaluation of these derivatives, would be necessary to confirm these hypothetical relationships and to fully understand the structure-activity landscape of Cyanoside B. chalcogen.ro

Future Perspectives and Research Gaps for Cyaonoside B

Elucidating Undiscovered Biological Activities and Therapeutic Potential

The scientific community's understanding of cyanogenic glycosides has been largely dominated by their role as defensive phytotoxins. nih.gov However, these compounds may have other physiological roles in plants, such as serving as transport and storage forms for nitrogen and carbon, or even modulating oxidative stress. annualreviews.org For many of the more than 100 known cyanogenic glycosides, including Cyanoside B, detailed investigations into their biological activities are sparse. mdpi.com This represents a significant research gap and a promising frontier for natural product discovery.

Future research should focus on systematically screening less-studied cyanogenic glycosides like Cyanoside B for a broad range of biological activities. While some well-known compounds like amygdalin (B1666031) and linamarin (B1675462) have been explored for their anti-cancer properties, the therapeutic potential of the vast majority of these natural products remains unknown. mdpi.comresearchgate.netmdpi.com The glycosylation pattern of these molecules, which involves the attachment of sugar moieties, can significantly influence their bioavailability, stability, and biological activity, offering a rich area for structure-activity relationship studies. researchgate.netptfarm.pl

Key research areas for elucidating the therapeutic potential of Cyanoside B include:

Exploring Novel Pharmacological Activities: Systematic screening of Cyanoside B against various cellular targets could uncover novel therapeutic applications in areas beyond oncology, such as anti-inflammatory, antimicrobial, or neuroprotective activities. researchgate.netfrontiersin.org For instance, recent studies on other glycosides have shown potential in these areas.

Investigating Metabolic Roles: Understanding the endogenous turnover of cyanogenic glycosides in plants, which may not always lead to the release of hydrogen cyanide, could provide insights into metabolic pathways and functions that could be relevant to human physiology. researchgate.net

Lead Compound for Drug Discovery: The unique chemical structure of Cyanoside B could serve as a scaffold for the synthesis of novel therapeutic agents. naturalproducts.netptfarm.pl By modifying its structure, it may be possible to enhance desired biological activities while minimizing toxicity.

The lack of detailed bioactivity reports for most cyanogenic glycosides is a clear research gap. mdpi.comnih.gov Focusing on individual, less-characterized compounds like Cyanoside B offers an opportunity to discover unique molecular interactions and potential new medicines from a well-established class of natural products.

Development of Advanced Analytical Techniques for Comprehensive Profiling

A significant hurdle in exploring the full potential of cyanogenic glycosides like Cyanoside B is the challenge associated with their analysis. researchgate.net The comprehensive profiling of these compounds in complex biological matrices requires sophisticated and robust analytical methods.

Currently, the analysis of cyanogenic glycosides primarily relies on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS). mdpi.comnih.govglobalscientificjournal.com Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation. eurofins.deacs.orgresearchgate.net However, several challenges remain:

Sensitivity and Selectivity: Developing methods with higher sensitivity and selectivity is crucial for detecting and quantifying low-abundance glycosides and their metabolites in complex samples like plant tissues and biological fluids. mdpi.comglobalscientificjournal.com

Isomer Separation: Many cyanogenic glycosides exist as isomers, which can be difficult to separate using standard chromatographic techniques, yet may possess different biological activities. researchgate.net

Reference Standards: A lack of commercially available and reliable reference standards for many cyanogenic glycosides hinders accurate quantification and robust quality control. researchgate.netnih.gov

Sample Preparation: Optimizing sample preparation methods is essential to ensure the stability of these often-labile compounds and to remove interfering substances from the matrix. researchgate.netnih.gov

Future research in analytical chemistry should aim to address these limitations. The development of advanced analytical platforms is essential for a deeper understanding of Cyanoside B and its relatives.

Key Future Directions in Analytical Techniques:

| Technology | Advancement and Application |

| Mass Spectrometry (MS) | Development of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods can offer enhanced sensitivity and specificity for quantifying intact glycosides and their metabolites. researchgate.netumsystem.edumdpi.com High-resolution mass spectrometry (HR-MS) and MALDI Mass Spectrometry Imaging (MSI) can provide detailed structural information and map the spatial distribution of these compounds within plant tissues. diva-portal.orgacs.org |

| Nuclear Magnetic Resonance (NMR) | Quantitative ¹H-NMR (qNMR) offers a rapid method for the direct determination and quantification of cyanogenic glycosides in crude extracts without the need for extensive purification or compound-specific calibration curves. eurofins.deresearchgate.net Advanced 2D-NMR techniques are invaluable for unambiguous structure confirmation and checking for signal overlap. researchgate.net Solid-state NMR can provide insights into the molecular dynamics and structure of these compounds in their natural solid state. acs.org |

| Novel Sensing Technologies | The development of optical probes and biosensors could provide rapid, low-cost, and portable methods for the in-situ detection of cyanogenic glycosides, which would be particularly useful for food safety screening and field analysis. researchgate.netacs.org |

By advancing these analytical techniques, researchers can achieve a more comprehensive profiling of Cyanoside B, from its precise quantification in various sources to the detailed characterization of its metabolic fate. This, in turn, will be instrumental in unlocking its full biological and therapeutic potential.

Q & A

Basic Research Questions

Q. How to isolate Cyaonoside B from Cyathula officinalis and confirm its purity?

- Methodology : Use ethanol or methanol extraction followed by liquid-liquid partitioning and chromatographic techniques (e.g., silica gel, HPLC) for isolation. Purity confirmation requires HPLC (≥98% purity threshold) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify structural integrity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure?

- Methodology : Combine NMR (¹H, ¹³C, 2D-COSY) to map the saponin backbone and glycosidic linkages, MS (HR-ESI-MS) for molecular weight validation, and HPLC for purity assessment. Cross-reference spectral data with published saponin libraries to confirm stereochemistry .

Q. How to design a bioactivity screening assay for this compound’s anti-inflammatory properties?

- Methodology : Use in vitro models such as LPS-induced macrophages (e.g., RAW 264.7 cells) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Pair with ex vivo cartilage explants to assess chondroprotection via Alcian blue staining for glycosaminoglycan retention .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s chondroprotective effects in osteoarthritis models?

- Methodology : Conduct transcriptomic (RNA-seq) and proteomic (Western blot) analyses on human chondrocytes to identify pathways (e.g., MMP-13 downregulation, COL2A1 upregulation). Validate via siRNA knockdown of target genes (e.g., NF-κB) to establish causality .

Q. How to optimize experimental design for in vivo pharmacokinetic studies of this compound?

- Methodology : Use Sprague-Dawley rats with surgically induced osteoarthritis. Apply dose-ranging studies (0.5–2.0 mg/kg) and measure plasma concentrations via LC-MS/MS. Include control groups for synovial fluid bioavailability and tissue distribution analysis .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values across studies)?

- Methodology : Perform systematic reviews to identify variability sources (e.g., cell line heterogeneity, assay protocols). Replicate experiments under standardized conditions (e.g., ATCC-validated chondrocytes, consistent solvent controls) and apply meta-analysis to reconcile discrepancies .

Q. What strategies enhance this compound’s solubility and bioavailability in preclinical formulations?

- Methodology : Test cyclodextrin-based complexes or nanoemulsions. Use Franz diffusion cells to assess transdermal permeability or Caco-2 monolayers for intestinal absorption. Validate stability via accelerated aging studies (40°C/75% RH for 6 months) .

Q. How to validate analytical methods for quantifying this compound in complex biological matrices?

- Methodology : Follow ICH guidelines for method validation: assess linearity (1–100 ng/mL range), precision (intra-day/inter-day CV <5%), recovery (>90%), and matrix effects (e.g., plasma protein binding) using LC-MS/MS .

Q. What are the challenges in assessing this compound’s long-term stability in hydrogel delivery systems?

- Methodology : Monitor degradation products via HPLC-UV/Vis under simulated physiological conditions (pH 7.4, 37°C). Pair with MALDI-TOF to detect hydrolysis of glycosidic bonds over 12-week periods .

Methodological Considerations

- Data Collection : Adhere to protocols for primary data generation (e.g., flow cytometry apoptosis assays , randomized participant selection ).

- Statistical Rigor : Calculate sample sizes using power analysis (α=0.05, β=0.20) and include Bonferroni corrections for multiple comparisons .

- Reproducibility : Document experimental details per the Beilstein Journal’s standards (e.g., NMR acquisition parameters, cell culture passage numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.